Diphenyl[(phenylthio)phenyl]sulfonium hexafluorophosphate
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Overview
Description
Diphenyl[(phenylthio)phenyl]sulfonium hexafluorophosphate is a chemical compound with the molecular formula C24H19F6PS2. It is known for its applications in various scientific fields, including chemistry, biology, and industry. This compound is often used as a photoacid generator, which means it releases acid upon exposure to light, making it valuable in photolithography and other light-sensitive processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl[(phenylthio)phenyl]sulfonium hexafluorophosphate typically involves the reaction of diphenyl sulfide with phenyl iodide in the presence of a strong acid, such as trifluoromethanesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonium salt. The product is then purified through recrystallization or other suitable methods .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of advanced purification techniques, such as column chromatography, ensures that the final product meets the required specifications for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Diphenyl[(phenylthio)phenyl]sulfonium hexafluorophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonium group to a sulfide.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Diphenyl[(phenylthio)phenyl]sulfonium hexafluorophosphate has a wide range of applications in scientific research:
Chemistry: Used as a photoacid generator in photolithography for the fabrication of microelectronic devices.
Biology: Employed in the study of light-induced biological processes.
Medicine: Investigated for potential use in drug delivery systems where controlled release of active compounds is required.
Mechanism of Action
The primary mechanism of action for diphenyl[(phenylthio)phenyl]sulfonium hexafluorophosphate involves the generation of acid upon exposure to light. The compound absorbs light energy, leading to the cleavage of the sulfonium group and the release of a proton (H+). This acid generation can initiate various chemical reactions, such as polymerization or cross-linking, depending on the application .
Comparison with Similar Compounds
Similar Compounds
- Thiobis(4,1-phenylene)-S,S,S’,S’-tetraphenyldisulfonium bishexafluorophosphate
- Diphenyl(4-phenylthiophenyl)sulfonium hexafluorophosphate
Uniqueness
Diphenyl[(phenylthio)phenyl]sulfonium hexafluorophosphate is unique due to its high efficiency as a photoacid generator. It offers superior performance in terms of acid generation and stability compared to similar compounds. This makes it particularly valuable in applications requiring precise control over light-induced processes .
Properties
CAS No. |
68156-13-8 |
---|---|
Molecular Formula |
C24H19S2.F6P C24H19F6PS2 |
Molecular Weight |
516.5 g/mol |
IUPAC Name |
diphenyl-(2-phenylsulfanylphenyl)sulfanium;hexafluorophosphate |
InChI |
InChI=1S/C24H19S2.F6P/c1-4-12-20(13-5-1)25-23-18-10-11-19-24(23)26(21-14-6-2-7-15-21)22-16-8-3-9-17-22;1-7(2,3,4,5)6/h1-19H;/q+1;-1 |
InChI Key |
SFWSATMGMAKCIF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SC2=CC=CC=C2[S+](C3=CC=CC=C3)C4=CC=CC=C4.F[P-](F)(F)(F)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC=C2[S+](C3=CC=CC=C3)C4=CC=CC=C4.F[P-](F)(F)(F)(F)F |
Key on ui other cas no. |
68156-13-8 |
Pictograms |
Irritant |
Origin of Product |
United States |
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